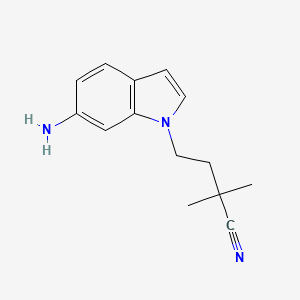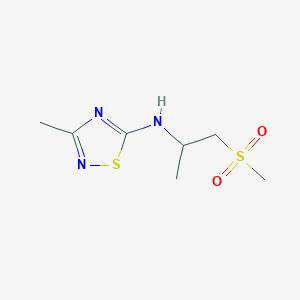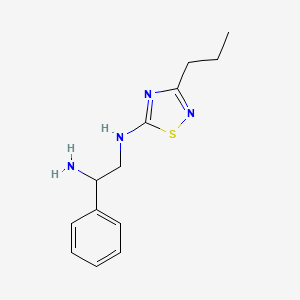
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, also known as IDB-161, is a small molecule drug that has been recently discovered and studied for its potential therapeutic applications in various diseases. This compound belongs to the family of indoleamines and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, but it is believed to act through multiple pathways. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4) and indoleamine 2,3-dioxygenase (IDO). Inhibition of PDE4 leads to an increase in cyclic AMP levels, which can modulate various cellular processes, including inflammation and immune response. Inhibition of IDO can reduce the production of kynurenine, which is a metabolite that has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to inhibit cell proliferation and induce apoptosis. In animal models of multiple sclerosis and rheumatoid arthritis, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been shown to reduce inflammation and improve clinical symptoms. 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has several advantages for lab experiments, including its small size, chemical stability, and low toxicity. However, the synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is moderately difficult, and further optimization is required to improve the yield and purity of the compound. Additionally, the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile research. One potential application is in the treatment of cancer, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in clinical trials. Another potential application is in the treatment of neurodegenerative disorders, where 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in animal models of Alzheimer's disease. Further studies are needed to determine the potential of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, which may lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile involves the reaction of 6-aminoindole and 2,2-dimethyl-4-bromobutanenitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile. The yield of this reaction is moderate, and further optimization is required to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In preclinical studies, 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(6-aminoindol-1-yl)-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-14(2,10-15)6-8-17-7-5-11-3-4-12(16)9-13(11)17/h3-5,7,9H,6,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHROKPUTJDMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=CC2=C1C=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)


![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)


![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)